7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole
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Overview
Description
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is a chemical compound known for its fluorescent properties. It is often used as a probe in various biochemical assays due to its ability to emit light when excited by specific wavelengths. This compound has a molecular formula of C14H12N4O4 and a molecular weight of 300.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole typically involves the reaction of 4-nitrobenzoxadiazole with 4-methoxybenzylamine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Reduction: 7-(4-Methoxybenzylamino)-4-aminobenzoxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemical Assays: Used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes.
Medical Research: Employed in imaging techniques to visualize cellular structures and track the distribution of drugs within cells.
Industrial Applications: Utilized in the development of fluorescent dyes and sensors for detecting various analytes in environmental and industrial samples.
Mechanism of Action
The mechanism by which 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole exerts its effects is primarily through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the energy and re-emits it as visible light. This fluorescence can be used to track and measure various biochemical processes. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan
- 4-(4-Methoxybenzylamino)-7-nitro-2,1,3-benzoxadiazole
Uniqueness
7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole is unique due to its specific structural arrangement, which imparts distinct fluorescent properties. Compared to similar compounds, it offers higher stability and sensitivity in various assays, making it a preferred choice for many research applications .
Properties
Molecular Formula |
C14H12N4O4 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)13-14(11)22-17-16-13/h2-7,15H,8H2,1H3 |
InChI Key |
UCBXWTWQBWALQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=C(C=C2)[N+](=O)[O-])N=NO3 |
Synonyms |
7-(4-methoxybenzylamino)-4-nitrobenzoxadiazole 7-(p-methoxybenzylamine)4-nitrobenzoxadiazole 7-(p-methoxybenzylamino)-4-nitrobenzoxadiazole |
Origin of Product |
United States |
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